molecular formula C33H31N5O4S B11683753 N'-[(1E)-1-(biphenyl-4-yl)ethylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

N'-[(1E)-1-(biphenyl-4-yl)ethylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

Cat. No.: B11683753
M. Wt: 593.7 g/mol
InChI Key: ORBOIVCIMFBKGV-PPOKSSTKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-[(1E)-1-{[1,1’-BIPHENYL]-4-YL}ETHYLIDENE]-2-{[4-PHENYL-5-(3,4,5-TRIMETHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETOHYDRAZIDE is a complex organic compound that features a combination of biphenyl, triazole, and acetohydrazide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1E)-1-{[1,1’-BIPHENYL]-4-YL}ETHYLIDENE]-2-{[4-PHENYL-5-(3,4,5-TRIMETHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETOHYDRAZIDE typically involves multi-step organic reactions. The process may start with the preparation of the biphenyl and triazole intermediates, followed by their coupling through various condensation reactions. Key steps may include:

    Formation of Biphenyl Intermediate: This can be achieved through Suzuki coupling reactions.

    Synthesis of Triazole Intermediate: This involves cyclization reactions using azide and alkyne precursors.

    Final Coupling: The biphenyl and triazole intermediates are coupled using hydrazine derivatives under controlled conditions.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[(1E)-1-{[1,1’-BIPHENYL]-4-YL}ETHYLIDENE]-2-{[4-PHENYL-5-(3,4,5-TRIMETHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: This may involve the conversion of sulfanyl groups to sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the hydrazide moiety.

    Substitution: Electrophilic or nucleophilic substitution reactions can modify the biphenyl or triazole rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial activities.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N’-[(1E)-1-{[1,1’-BIPHENYL]-4-YL}ETHYLIDENE]-2-{[4-PHENYL-5-(3,4,5-TRIMETHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETOHYDRAZIDE involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition of key enzymes involved in disease pathways.

    Receptors: Modulation of receptor activity to alter cellular responses.

    Pathways: Interference with signaling pathways to exert therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    N’-[(1E)-1-{[1,1’-BIPHENYL]-4-YL}ETHYLIDENE]-2-{[4-PHENYL-5-(3,4,5-TRIMETHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETOHYDRAZIDE: can be compared with other compounds containing biphenyl, triazole, and hydrazide moieties.

    N’-[(1E)-1-{[1,1’-BIPHENYL]-4-YL}ETHYLIDENE]-2-{[4-PHENYL-5-(3,4,5-TRIMETHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETOHYDRAZIDE: is unique due to its specific combination of functional groups, which may confer distinct biological activities.

Uniqueness

The uniqueness of this compound lies in its ability to interact with multiple molecular targets, potentially leading to a broad spectrum of biological activities. Its structural complexity also allows for fine-tuning of its properties through chemical modifications.

Properties

Molecular Formula

C33H31N5O4S

Molecular Weight

593.7 g/mol

IUPAC Name

N-[(E)-1-(4-phenylphenyl)ethylideneamino]-2-[[4-phenyl-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C33H31N5O4S/c1-22(23-15-17-25(18-16-23)24-11-7-5-8-12-24)34-35-30(39)21-43-33-37-36-32(38(33)27-13-9-6-10-14-27)26-19-28(40-2)31(42-4)29(20-26)41-3/h5-20H,21H2,1-4H3,(H,35,39)/b34-22+

InChI Key

ORBOIVCIMFBKGV-PPOKSSTKSA-N

Isomeric SMILES

C/C(=N\NC(=O)CSC1=NN=C(N1C2=CC=CC=C2)C3=CC(=C(C(=C3)OC)OC)OC)/C4=CC=C(C=C4)C5=CC=CC=C5

Canonical SMILES

CC(=NNC(=O)CSC1=NN=C(N1C2=CC=CC=C2)C3=CC(=C(C(=C3)OC)OC)OC)C4=CC=C(C=C4)C5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.